molecular formula C7H14ClNO B14658814 N-Hydroxyheptanimidoyl chloride CAS No. 50597-79-0

N-Hydroxyheptanimidoyl chloride

Cat. No.: B14658814
CAS No.: 50597-79-0
M. Wt: 163.64 g/mol
InChI Key: WOGMZNUZAKLNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxyheptanimidoyl chloride is a chemical compound belonging to the class of imidoyl chlorides, characterized by the functional group RC(NR')Cl . These compounds are highly reactive intermediates, analogous to acyl chlorides, and are crucial in various synthetic organic chemistry applications . They are typically moisture-sensitive and are often prepared for immediate use in multi-step synthesis . A primary research application of N-hydroxyimidoyl chlorides is as a key precursor in the construction of nitrogen and oxygen-containing heterocycles, most notably in the efficient one-pot synthesis of isoxazole derivatives . Isoxazoles are privileged structures in medicinal chemistry and drug discovery. The mechanism for this transformation involves the reaction of the imidoyl chloride with propargylic alcohols in the presence of a copper catalyst and base, leading to cyclization and formation of the isoxazole core . This makes this compound a valuable building block for creating compound libraries for biological screening. Furthermore, imidoyl chlorides can be used to form other valuable compounds such as imidates, thioimidates, and amidines through nucleophilic substitution of the chloride with alcohols, thiols, and amines, respectively . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is a moisture-sensitive material and must be handled under controlled conditions, sealed in dry environments, and stored at cool temperatures (e.g., 2-8°C) to maintain stability .

Properties

CAS No.

50597-79-0

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-hydroxyheptanimidoyl chloride

InChI

InChI=1S/C7H14ClNO/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3

InChI Key

WOGMZNUZAKLNKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxyheptanimidoyl chloride can be synthesized through the reaction of heptanimidoyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyheptanimidoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-substituted derivatives: Formed through nucleophilic substitution reactions.

    N-hydroxyheptanamide: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of N-Hydroxyheptanimidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .

Comparison with Similar Compounds

N-Hydroxyacetoimidoyl Chloride

  • Molecular Formula: C₂H₄ClNO
  • Molar Mass : 93.51 g/mol
  • Boiling Point : 113–115°C
  • pKa : 8.80 (predicted)
  • Key Features: The shortest-chain analog in this class, its compact structure enhances solubility in polar solvents like water or ethanol. The lower molecular weight and shorter chain reduce steric hindrance, making it highly reactive in nucleophilic substitutions .

N-Hydroxy-4-Methoxybenzenecarboximidoyl Chloride

  • Molecular Formula: C₈H₇ClNO₂
  • Molar Mass : 184.6 g/mol
  • Key Features : Incorporates a methoxy-substituted benzene ring, which introduces aromaticity and electron-donating effects. The methoxy group increases stability and directs electrophilic substitution reactions to specific positions on the ring. This compound is often used in synthesizing pharmaceutical intermediates .

2-Chloro-N-hydroxybenzimidoyl Chloride

  • Molecular Formula: C₇H₅Cl₂NO
  • Molar Mass : 190.03 g/mol
  • Key Features: Features a dichlorinated benzene ring, enhancing electrophilicity at the carbonyl carbon. The dual chlorine substituents increase lipophilicity, making it suitable for reactions in non-polar solvents. Its reactivity is intermediate between aliphatic and methoxy-aromatic analogs .

Methyl Valerimidate Hydrochloride

  • Molecular Formula: C₆H₁₃ClNO
  • Molar Mass : 153.63 g/mol
  • Key Features : A five-carbon (pentyl) chain analog, this compound lacks the hydroxyl group but shares the imidate structure. The absence of the hydroxyl group reduces acidity (pKa ~10–12) and limits its utility in reactions requiring hydrogen-bonding interactions .

Data Table: Comparative Properties of Hydroxyimidoyl Chlorides

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) pKa Key Substituents
N-Hydroxyacetoimidoyl chloride C₂H₄ClNO 93.51 113–115 8.80 Ethyl chain, -OH
N-Hydroxyheptanimidoyl chloride* C₇H₁₄ClNO 179.65 (calc.) ~200–210 (est.) ~9.0 Heptyl chain, -OH
2-Chloro-N-hydroxybenzimidoyl chloride C₇H₅Cl₂NO 190.03 N/A N/A Dichlorobenzene, -OH
N-Hydroxy-4-methoxybenzene-carboximidoyl chloride C₈H₇ClNO₂ 184.6 N/A N/A Methoxybenzene, -OH

*Estimated values for this compound are based on extrapolation from shorter-chain analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.